6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime

12-Lipoxygenase Enzyme Inhibition Platelet

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime (CAS 338967-23-0) is a synthetic small-molecule oxime ether with the molecular formula C13H9F3N2O2 and a molecular weight of 282.22 g/mol. Its structure features a nicotinaldehyde core substituted at the 6-position with a 3-(trifluoromethyl)phenoxy group and functionalized with an oxime moiety.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.222
CAS No. 338967-23-0
Cat. No. B2638295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime
CAS338967-23-0
Molecular FormulaC13H9F3N2O2
Molecular Weight282.222
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=C(C=C2)C=NO)C(F)(F)F
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)10-2-1-3-11(6-10)20-12-5-4-9(7-17-12)8-18-19/h1-8,19H/b18-8+
InChIKeyAQRQZTWECSYTTL-QGMBQPNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime (CAS 338967-23-0): Chemical Identity and Baseline Characteristics


6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime (CAS 338967-23-0) is a synthetic small-molecule oxime ether with the molecular formula C13H9F3N2O2 and a molecular weight of 282.22 g/mol . Its structure features a nicotinaldehyde core substituted at the 6-position with a 3-(trifluoromethyl)phenoxy group and functionalized with an oxime moiety. This compound is primarily supplied for research purposes with a typical purity of 90% . Preliminary pharmacological screening indicates it may act as a CCR5 antagonist, suggesting potential applications in immunological research [1].

May support 12-lipoxygenase inhibition studies
Reported CCR5 antagonist screening potential
Research-grade purity for in vitro assays

Why 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime Cannot Be Swapped with Generic Analogs


The compound's distinct biological profile, encompassing inhibition of platelet 12-lipoxygenase and potential CCR5 antagonism [1], is a direct consequence of its specific molecular architecture. Substituting with a simpler analog, such as 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime (CAS 1227957-39-2) or the parent aldehyde (CAS 338967-16-1), is not functionally equivalent. The absence of the 3-(trifluoromethyl)phenoxy substituent or the oxime group would abolish or significantly alter its multi-target activity, rendering it useless for research designed around this specific pharmacophore. The quantitative evidence below details these critical points of differentiation.

Target compound
12-LOX activity may be absent in simpler oxime analogs lacking the 3-(trifluoromethyl)phenoxy group.
Target compound
CCR5 antagonist potential is not reported for less bulky nicotinaldehyde oxime derivatives.

Quantitative Differentiation Guide for 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime


Differentiation via 12-Lipoxygenase Inhibitory Activity vs. Core Scaffold

The compound exhibits quantifiable in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . This is a key point of differentiation from simpler analogs like Nicotinaldehyde oxime (CAS 1193-92-6), which lacks the 3-(trifluoromethyl)phenoxy group and is not reported to possess this specific enzymatic activity. This demonstrates that the full pharmacophore is required for 12-LOX engagement.

12-LOX Inhibition
Data to verify
Active at 30 µM vs no reported activity
Supports 12-LOX pathway screening
Supplier-listed data; independent validation advised
12-Lipoxygenase Enzyme Inhibition Platelet Inflammation

Differentiation via CCR5 Antagonist Potential vs. Simpler Analogs

Preliminary pharmacological screening has identified this compound as a potential CCR5 antagonist [1]. This activity is not shared by structurally simpler analogs like 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime, which lacks the extended phenoxy aromatic ring system . The larger molecular architecture of the target compound (MW 282.22) compared to the 2-methyl analog (MW 204.15) likely facilitates key interactions within the CCR5 binding pocket.

CCR5 Antagonist
Class-level
Identified as potential antagonist vs no activity
Supports CCR5 pathway research
Preliminary screening; binding data not available
CCR5 Antagonist Chemokine Receptor HIV Immunology

Physicochemical Differentiation via Calculated Lipophilicity (LogP)

The presence of the 3-(trifluoromethyl)phenoxy group confers increased lipophilicity compared to the parent aldehyde. The calculated LogP for the analogous aldehyde, 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde (CAS 338967-16-1), is 3.71 . The oxime derivative's LogP is expected to be in a higher range due to the additional nitrogen atom, potentially improving membrane permeability over the parent compound. This is a significant differentiator from more polar, unsubstituted nicotinaldehyde oximes.

Predicted Lipophilicity
Class-level
LogP > 3.71
May support membrane permeability assessment
Computed from closest analog; experimental confirmation needed
Lipophilicity LogP Physicochemical Properties ADME

Top Research Application Scenarios for 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime


Chemical Probe for 12-Lipoxygenase-Mediated Inflammatory Pathways

As demonstrated by its activity in the platelet 12-LOX assay , this compound is immediately applicable as a tool compound for studying the role of 12-LOX in inflammation and platelet function. Its use is specifically indicated for experiments where other oxime analogs fail to show 12-LOX modulation.

Lead Compound for CCR5-Targeted Immunological Research

Its preliminary identification as a CCR5 antagonist [1] makes it a starting point for medicinal chemistry programs targeting HIV entry, asthma, rheumatoid arthritis, and other CCR5-mediated diseases. This provides a clear, differentiated use-case from other commercially available oxime building blocks.

Cell-Based Assays Requiring Enhanced Membrane Permeability

The compound's higher predicted lipophilicity (LogP > 3.71) compared to unsubstituted nicotinaldehyde oximes suggests its preferential use in cell-based assays where passive diffusion across the cell membrane is required for target engagement .

Application
Selection Property
Validation Focus
12-LOX pathway screening
12-LOX inhibition activity
Verify target engagement in platelet/inflammation assays
CCR5 pathway research
CCR5 antagonist screening context
Confirm CCR5 binding in immunological models
Membrane permeability studies
Predicted LogP lipophilicity
Assess passive diffusion in cell-based assays
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